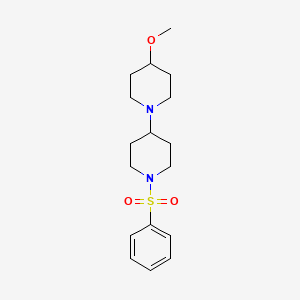
1'-(Benzenesulfonyl)-4-methoxy-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a bipiperidine structure, with a methoxy group at the 4-position. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects .
Vorbereitungsmethoden
The synthesis of 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bipiperidine core, which can be achieved through the cyclization of appropriate diamines.
Sulfonylation: The bipiperidine core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Wissenschaftliche Forschungsanwendungen
1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity . This interaction can disrupt various biological pathways, resulting in antibacterial, antitumor, and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine can be compared with other similar compounds, such as:
Benzenesulfonamide: This compound lacks the bipiperidine structure and methoxy group, making it less complex and potentially less active in certain biological assays.
4-Methoxybenzenesulfonamide: This compound contains a methoxy group but lacks the bipiperidine structure, which may affect its biological activity and specificity.
1’-(Benzenesulfonyl)-4-hydroxy-1,4’-bipiperidine: This compound has a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with molecular targets.
The uniqueness of 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(4-methoxypiperidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-22-16-9-11-18(12-10-16)15-7-13-19(14-8-15)23(20,21)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSOMZIZBQCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














